

Review of 4-Fluorocinnamic acid and its derivatives

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Compound of Interest

Compound Name: 4-Fluorocinnamic acid

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An In-depth Technical Guide to **4-Fluorocinnamic Acid** and its Derivatives for Researchers and Drug Development Professionals

Abstract

4-Fluorocinnamic acid (4-FCA) is a halogenated aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Characterized by a cinnamic acid scaffold with a fluorine atom at the para-position of the phenyl ring, 4-FCA and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The introduction of the fluorine atom significantly influences the molecule's physicochemical properties, such as acidity and lipophilicity, which can enhance its pharmacokinetic profile and binding affinity to biological targets.[5][6] This technical guide provides a comprehensive review of **4-fluorocinnamic acid** and its derivatives, focusing on their synthesis, physicochemical properties, biological activities, and mechanisms of action. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key processes to serve as a resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Fluorocinnamic acid is a white to off-white crystalline solid at room temperature.[1] It has limited solubility in water but is readily soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.[1] The fluorine substituent's high electronegativity imparts an electron-withdrawing inductive effect, which increases the acidity (lowering the pKa) compared to

unsubstituted cinnamic acid.[5] This modification, along with changes in lipophilicity (logP), is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of its derivatives.[5]

Table 1: Physicochemical Properties of **4-Fluorocinnamic Acid** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa	logP	Reference
4-Fluorocinnamic Acid	C ₉ H ₇ FO ₂	166.15	209 - 211	3.99	-	[2][7][8]
trans-Cinnamic Acid	C ₉ H ₈ O ₂	148.16	133	-	1.97	[9]
trans-3,4-Difluorocinnamic Acid	C ₉ H ₆ F ₂ O ₂	184.14	194 - 196	-	2.36	[9]
p-Coumaric Acid	C ₉ H ₈ O ₃	164.16	210 - 213	-	1.48	[9]
Caffeic Acid	C ₉ H ₈ O ₄	180.16	223 - 225	-	1.15	[9]
Ferulic Acid	C ₁₀ H ₁₀ O ₄	194.18	174	-	1.51	[9]

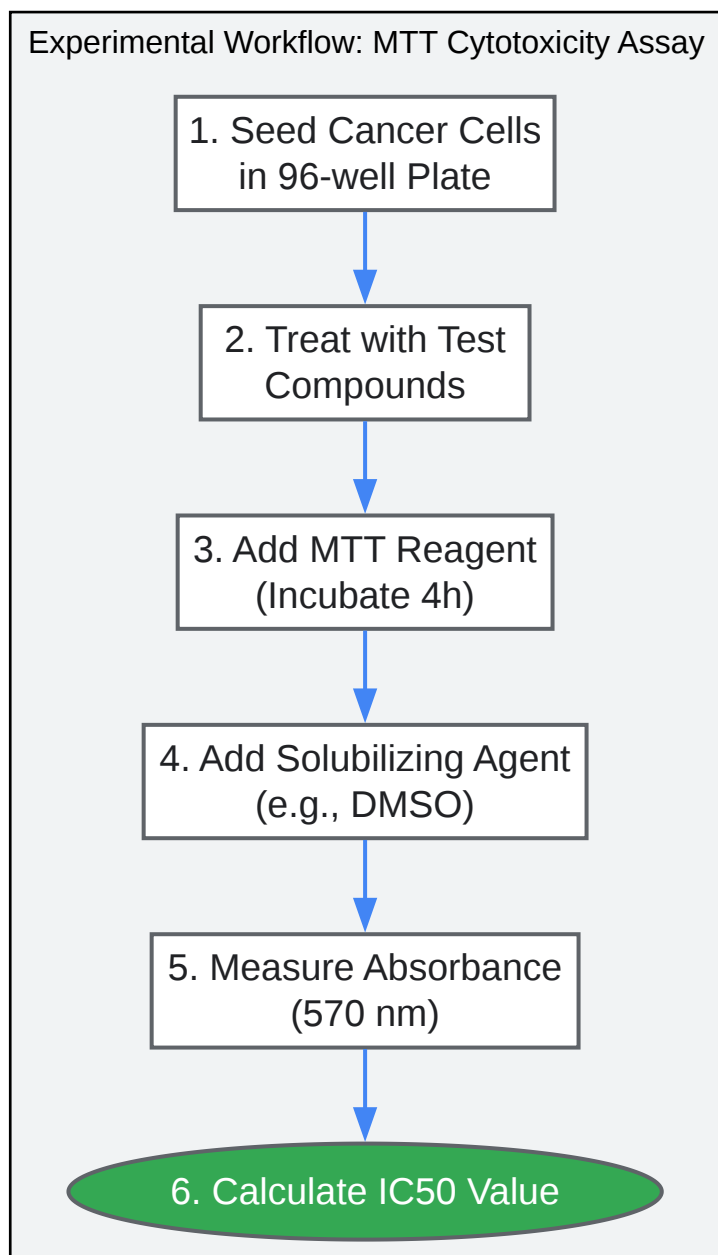
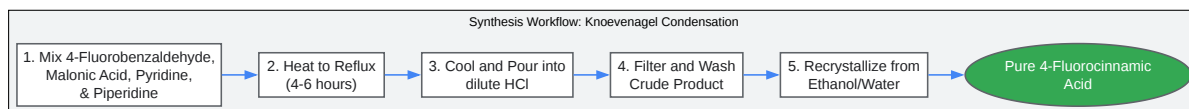
Synthesis and Experimental Protocols

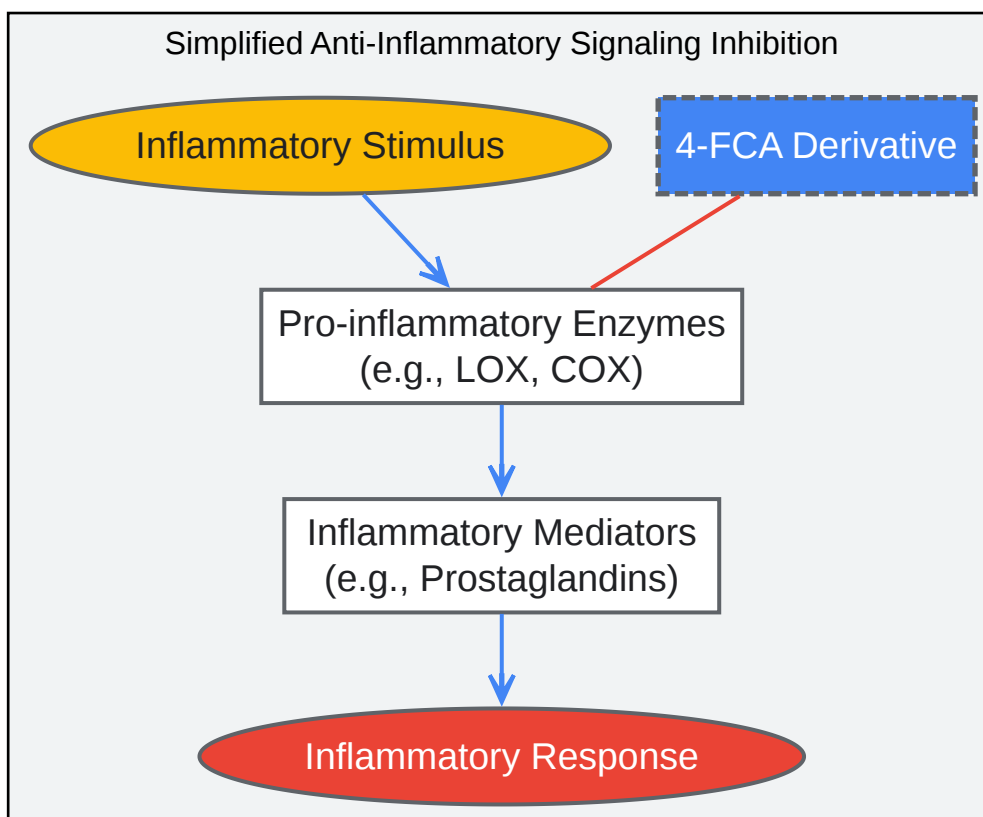
The most common and standard laboratory method for synthesizing **4-fluorocinnamic acid** is the Knoevenagel condensation.[1][7] This reaction involves the condensation of 4-fluorobenzaldehyde with malonic acid, typically catalyzed by a mild organic base like pyridine or piperidine.[1][4] Derivatives such as esters and amides can then be synthesized from the parent acid.[10][11]

Experimental Protocol: Synthesis of 4-Fluorocinnamic Acid via Knoevenagel Condensation

This protocol is based on the general descriptions of the Knoevenagel condensation for cinnamic acids.^{[1][4]}

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine (2-3 volumes).
- **Addition of Aldehyde:** To the solution, add 4-fluorobenzaldehyde (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).
- **Reaction:** Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.^[10] Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the mixture into an excess of cold, dilute hydrochloric acid (HCl). This will precipitate the crude product and neutralize the pyridine.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts and impurities.
- **Recrystallization:** Recrystallize the crude **4-fluorocinnamic acid** from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
- **Characterization:** Dry the purified crystals and characterize them using techniques such as melting point determination, ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy to confirm the structure and purity.





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